

Tozadenant (Zaladenant): A Technical Guide for Parkinson's Disease Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Zaladenant*

Cat. No.: *B15572409*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tozadenant (also known as **Zaladenant** or **SYN115**) is a selective antagonist of the adenosine A2A receptor that was investigated as a potential non-dopaminergic therapy for Parkinson's disease. The primary therapeutic goal of Tozadenant was to reduce "off" time, the periods when the symptoms of Parkinson's disease return between doses of levodopa. While showing initial promise in preclinical and early-phase clinical trials, the development of Tozadenant was ultimately halted during Phase 3 trials due to severe safety concerns, specifically cases of agranulocytosis, some of which were fatal. This guide provides a comprehensive technical overview of Tozadenant, summarizing its mechanism of action, preclinical and clinical data, and the experimental methodologies employed in its research. The information presented here is intended to serve as a valuable resource for researchers in the field of neurodegenerative disease and drug development.

Mechanism of Action

Tozadenant is a potent and selective antagonist of the adenosine A2A receptor.^[1] These receptors are highly concentrated in the basal ganglia, a group of subcortical nuclei critical for motor control.^[2] Specifically, A2A receptors are co-localized with dopamine D2 receptors on striatopallidal neurons of the "indirect pathway," a neural circuit that inhibits movement.

In Parkinson's disease, the degeneration of dopaminergic neurons leads to a reduction in dopamine signaling in the striatum. This results in an overactivity of the indirect pathway, contributing to the motor symptoms of the disease. Adenosine, acting on A2A receptors, enhances the activity of the indirect pathway. By blocking these A2A receptors, Tozadenant was designed to reduce the inhibitory output of the indirect pathway, thereby restoring a more balanced level of motor activity and potentiating the effects of dopamine.[\[3\]](#)

Quantitative Data Summary

Table 1: In Vitro Binding Affinity of Tozadenant

Receptor	Species	Parameter	Value (nM)
Adenosine A2A	Human	Ki	11.5 [4]
Adenosine A2A	Rhesus	Ki	6 [4]

Table 2: Preclinical Efficacy of Tozadenant in Animal Models of Non-Motor Symptoms[\[5\]](#)

Animal Model	Test	Dose (mg/kg)	Outcome
Rat	Forced Swim Test	3	10.6% reduction in immobility time (p=0.13)
10			27.3% reduction in immobility time (p=0.02)
30			31.5% reduction in immobility time (p=0.003)
Rat	Elevated Plus-Maze	30	152% increase in time in open arms (p=0.02)
Rat	Chronic Mild Stress-Induced Anhedonia	1 or 3 (IP, once daily)	Significant reduction in anhedonia index

Table 3: Clinical Efficacy of Tozadenant in Parkinson's Disease (Phase 2b Study)[4]

Treatment Group (twice daily)	Change in Mean Daily "Off" Time vs. Placebo (hours)	p-value
Tozadenant 60 mg	Not significant	-
Tozadenant 120 mg	-1.1	0.0039
Tozadenant 180 mg	-1.2	0.0039
Tozadenant 120 mg and 180 mg combined	-1.1	0.0006

Experimental Protocols

Radioligand Binding Assay for Adenosine A2A Receptor

This protocol is a general representation of a competitive radioligand binding assay used to determine the affinity of a compound for a specific receptor.

- Materials:

- Membrane preparations from cells expressing the human adenosine A2A receptor (e.g., HEK293 or CHO cells).
- Radioligand: [³H]ZM241385 or another suitable A2A receptor antagonist radioligand.
- Unlabeled Tozadenant.
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters.
- Scintillation fluid.
- Scintillation counter.

- Procedure:
 - Incubate the cell membrane preparations with a fixed concentration of the radioligand and varying concentrations of unlabeled Tozadenant in the assay buffer.
 - Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
 - Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
 - Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
 - Place the filters in scintillation vials with scintillation fluid.
 - Quantify the amount of bound radioactivity using a scintillation counter.
 - The concentration of Tozadenant that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Animal Models of Parkinson's Disease

This model involves the neurotoxin-induced degeneration of dopaminergic neurons to mimic the pathology of Parkinson's disease.

- Procedure:
 - Anesthetize the rats (e.g., Sprague-Dawley) with an appropriate anesthetic.
 - Using a stereotaxic apparatus, unilaterally inject 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or the striatum. The contralateral side can serve as a control.
 - Allow the animals to recover for a period (e.g., 2-3 weeks) to allow for the full development of the dopaminergic lesion.
 - Assess the extent of the lesion and motor deficits using behavioral tests such as apomorphine- or amphetamine-induced rotations.

- Administer Tozadenant or vehicle to the lesioned animals and evaluate its effects on motor performance.

This model uses the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce parkinsonian symptoms in mice.

- **Procedure:**

- Administer MPTP to mice (e.g., C57BL/6) via systemic injections (e.g., intraperitoneal or subcutaneous). Different dosing regimens (acute, subacute, or chronic) can be used to model different aspects of the disease.
- The neurotoxin will lead to a selective loss of dopaminergic neurons in the substantia nigra.
- After a suitable period for lesion development, assess motor function using tests like the rotarod, pole test, or open field test.
- Treat the mice with Tozadenant or a placebo and measure the impact on motor deficits.

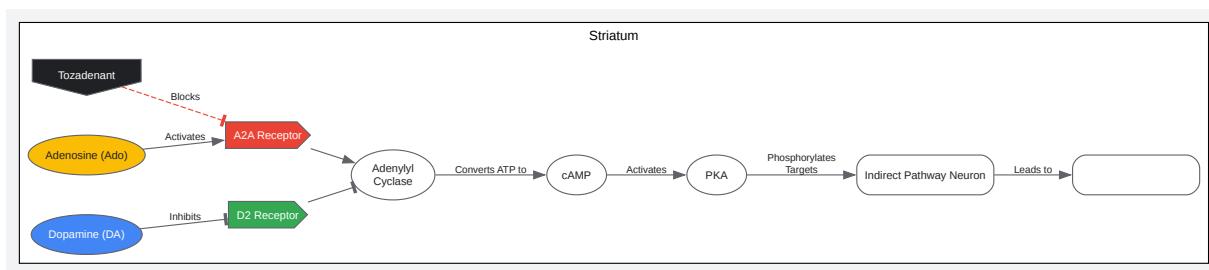
Behavioral Assays for Non-Motor Symptoms

This test is used to assess antidepressant-like activity.

- **Apparatus:** A cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (e.g., 23-25°C) to a depth where the rat cannot touch the bottom or escape.

- **Procedure:**

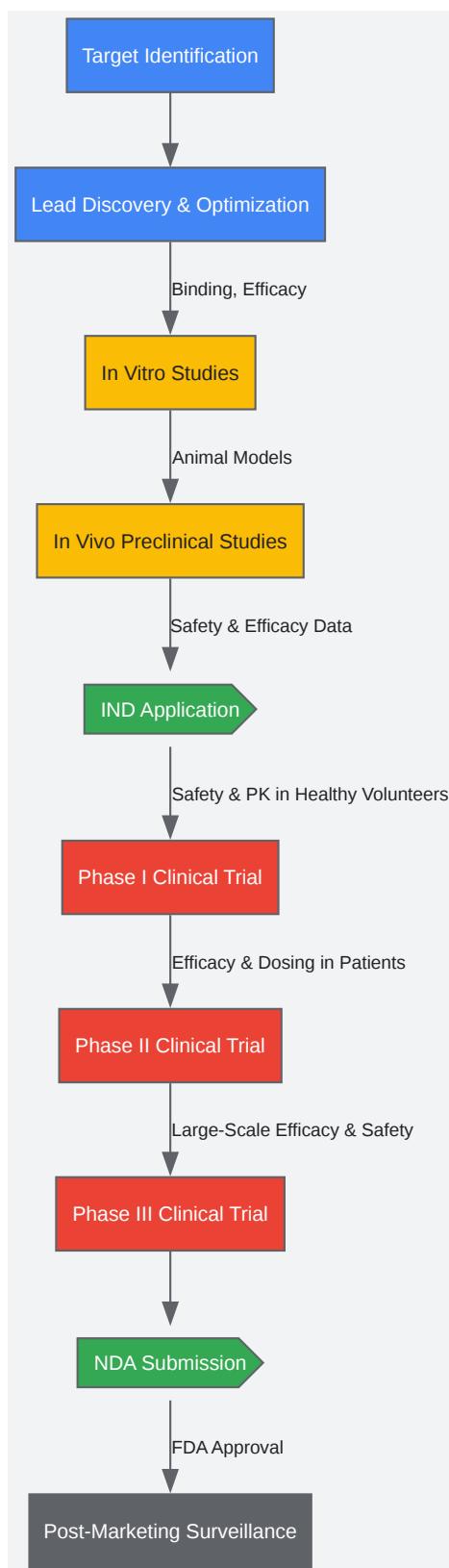
- On the first day (pre-test), place the rat in the cylinder for 15 minutes.
- Twenty-four hours later, administer Tozadenant or vehicle.
- After a set pre-treatment time (e.g., 30-60 minutes), place the rat back into the water-filled cylinder for a 5-minute test session.
- Record the duration of immobility (the time the rat spends floating with only minimal movements to keep its head above water). A decrease in immobility time is indicative of an


antidepressant-like effect.

This assay is used to measure anxiety-like behavior.

- Apparatus: A plus-shaped maze raised above the floor (e.g., 50 cm) with two open arms and two enclosed arms.
- Procedure:
 - Administer Tozadenant or a placebo to the rats.
 - After a specified pre-treatment period, place the rat in the center of the maze, facing an open arm.
 - Allow the rat to explore the maze for a fixed period (e.g., 5 minutes).
 - Record the time spent in and the number of entries into the open and closed arms. An increase in the time spent in the open arms is interpreted as an anxiolytic-like effect.

Signaling Pathways and Experimental Workflows


Adenosine A2A Receptor Signaling in the Basal Ganglia

[Click to download full resolution via product page](#)

Caption: Tozadenant blocks A2A receptors, reducing indirect pathway overactivity in Parkinson's.

Preclinical to Clinical Development Workflow for a Parkinson's Disease Drug

[Click to download full resolution via product page](#)

Caption: The typical drug development pipeline from initial discovery to market approval.

Safety and Discontinuation of Clinical Trials

The clinical development of Tozadenant was terminated in November 2017 due to serious safety concerns that emerged during the Phase 3 clinical trials.^{[5][6]} Several participants in the trials developed agranulocytosis, a severe and life-threatening condition characterized by a dangerously low level of white blood cells (neutrophils), which are crucial for fighting infections.^[7] This led to cases of sepsis, and unfortunately, five fatalities were reported.^[7]

Despite implementing enhanced safety monitoring, including more frequent blood cell counts, the Data Safety Monitoring Board and Acorda Therapeutics concluded that the risks associated with Tozadenant outweighed its potential benefits, leading to the discontinuation of the entire clinical development program.^{[5][8]} The exact mechanism by which Tozadenant caused agranulocytosis has not been fully elucidated.

Conclusion

Tozadenant represented a promising non-dopaminergic approach to treating the motor fluctuations experienced by many individuals with Parkinson's disease. Its mechanism of action as a selective adenosine A2A receptor antagonist was well-grounded in the pathophysiology of the basal ganglia. Preclinical and early clinical studies provided evidence of its potential efficacy. However, the severe and unpredictable adverse event of agranulocytosis ultimately led to the cessation of its development. The case of Tozadenant serves as a critical reminder of the paramount importance of safety in drug development and highlights the challenges in translating promising preclinical findings into safe and effective therapies for complex neurodegenerative diseases. The data and methodologies from the Tozadenant research program, however, remain a valuable resource for the scientific community, offering insights that can inform the development of future therapies for Parkinson's disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tozadenant (SYN115) in patients with Parkinson's disease who have motor fluctuations on levodopa: a phase 2b, double-blind, randomised trial | Semantic Scholar [semanticscholar.org]
- 2. augusta.edu [augusta.edu]
- 3. Study: Novel Therapy Limits 'Wearing Off' Periods Associated with Parkinson's Drugs | Parkinson's Disease [michaeljfox.org]
- 4. Tozadenant (SYN115) in patients with Parkinson's disease who have motor fluctuations on levodopa: a phase 2b, double-blind, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Update on Tozadenant Trial for Parkinson's | Parkinson's Foundation [parkinson.org]
- 6. Parkinson's Tozadenant Trial Discontinued | Parkinson's Disease [michaeljfox.org]
- 7. Acorda Takes a \$363M Hit as Deaths Lead to Termination of Parkinson's Drug - BioSpace [biospace.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- To cite this document: BenchChem. [Tozadenant (Zaladenant): A Technical Guide for Parkinson's Disease Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15572409#zaladenant-tozadenant-for-parkinson-s-disease-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com